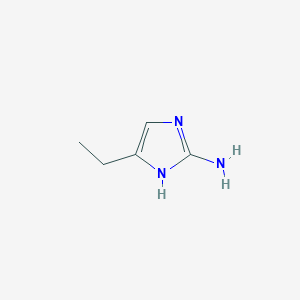

4-Ethyl-1H-imidazol-2-amin

Übersicht

Beschreibung

RG-7112 is a small-molecule antagonist of mouse double-minute 2 protein (MDM2). MDM2 is a negative regulator of the tumor suppressor p53, which plays a crucial role in cell cycle control and apoptosis. By inhibiting MDM2, RG-7112 can reactivate p53, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

RG-7112 wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat vielversprechende Ergebnisse in präklinischen Modellen und frühen klinischen Studien für verschiedene Krebsarten gezeigt, darunter Leukämie und solide Tumoren . Die Verbindung wurde auch auf ihre Fähigkeit untersucht, seneszente Zellen selektiv abzutöten, was sie zu einem potenziellen Kandidaten für die Behandlung altersbedingter Krankheiten und Zustände macht .

Wirkmechanismus

RG-7112 übt seine Wirkung aus, indem es an MDM2 bindet und so dessen Wechselwirkung mit p53 hemmt. Diese Hemmung führt zur Stabilisierung und Aktivierung von p53, was wiederum einen Zellzyklusarrest und Apoptose in Krebszellen induziert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der p53-Signalweg und seine nachgeschalteten Zielstrukturen .

Wirkmechanismus

Target of Action

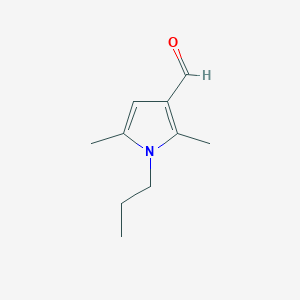

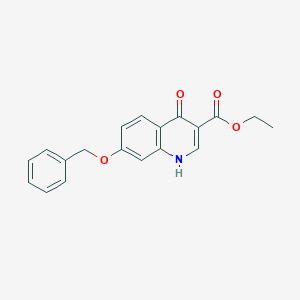

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity of the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The broad range of biological activities associated with imidazole derivatives suggests that they can have various effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Vorbereitungsmethoden

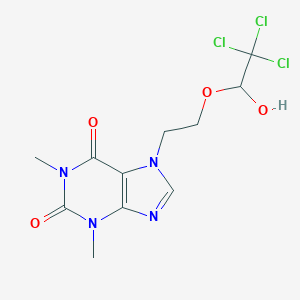

Synthetic Routes and Reaction Conditions: RG-7112 is synthesized through a series of chemical reactions involving the formation of imidazole and piperazine rings. The compound is typically prepared by reacting 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole with 4-(3-(methylsulfonyl)propyl)-1-piperazine .

Industrial Production Methods: The industrial production of RG-7112 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization and other standard purification techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: RG-7112 unterliegt hauptsächlich Bindungsreaktionen mit MDM2 und hemmt so dessen Wechselwirkung mit p53. Unter physiologischen Bedingungen unterliegt es typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Synthese von RG-7112 beinhaltet Reagenzien wie 4,5-Bis(4-chlorphenyl)-2-(4-(1,1-Dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazol und 4-(3-(Methylsulfonyl)propyl)-1-Piperazin. Die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt, um hohe Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von RG-7112 gebildet wird, ist die Verbindung selbst, wobei eine hohe Reinheit durch Kristallisation und andere Reinigungsmethoden erreicht wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Nutlin-3A

- MI-219

- TDP-665759

Vergleich: RG-7112 gehört zur Klasse der cis-Imidazolin-MDM2-Antagonisten, ähnlich wie Nutlin-3A. RG-7112 hat eine höhere Affinität für MDM2 und eine höhere Wirksamkeit in präklinischen Modellen gezeigt als Nutlin-3A . MI-219 und TDP-665759, die zu verschiedenen chemischen Klassen gehören, hemmen ebenfalls MDM2, haben aber unterschiedliche Bindungsaffinitäten und pharmakokinetische Profile .

RG-7112 zeichnet sich durch seine potente und selektive Hemmung von MDM2 aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

IUPAC Name |

5-ethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQETHJZZCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473666 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-53-5 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)